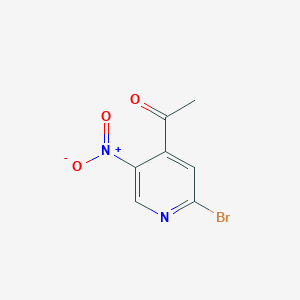

1-(2-Bromo-5-nitropyridin-4-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrN2O3 |

|---|---|

Molecular Weight |

245.03 g/mol |

IUPAC Name |

1-(2-bromo-5-nitropyridin-4-yl)ethanone |

InChI |

InChI=1S/C7H5BrN2O3/c1-4(11)5-2-7(8)9-3-6(5)10(12)13/h2-3H,1H3 |

InChI Key |

MCPWUVSZZXXFNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1[N+](=O)[O-])Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 1 2 Bromo 5 Nitropyridin 4 Yl Ethanone

Reactions of the Nitro Group

The nitro group is a dominant functional group, profoundly influencing the molecule's reactivity and serving as a precursor for other important functionalities.

Reduction to Amino Functionality

The nitro group on the pyridine (B92270) ring can be readily reduced to an amino group (NH₂). This transformation is a cornerstone in the synthesis of many biologically active molecules. nih.gov Standard reduction conditions, such as catalytic hydrogenation using hydrogen gas over a palladium on carbon (Pd/C) catalyst, or chemical reduction using reagents like sodium dithionite (B78146) or zinc dust, are effective for converting 2-bromo-5-nitropyridine (B18158) into 3-amino-6-bromopyridine. nbinno.com This reduction is a key step in creating versatile intermediates for further functionalization. nbinno.com

Influence on Ring Reactivity (Electron-Withdrawing Effects)

The nitro group is a powerful electron-withdrawing group, which significantly reduces the electron density of the pyridine ring. chempanda.com This deactivation makes the ring less susceptible to electrophilic aromatic substitution but strongly activates it towards nucleophilic aromatic substitution (SₙAr). The positions ortho and para to the nitro group become highly electrophilic. In 1-(2-Bromo-5-nitropyridin-4-yl)ethanone, the C2 position (bearing the bromine) and the C6 position are activated towards attack by nucleophiles. This effect facilitates the displacement of the bromine atom in cross-coupling reactions and can also enable direct C-H functionalization at the C6 position under certain conditions. This electronic influence is crucial for understanding the molecule's role as a versatile building block in organic synthesis. nbinno.com

Transformations Involving Nitronates as Intermediates

The strong electron-withdrawing nature of the nitro group facilitates the attack of nucleophiles at adjacent positions, often proceeding through intermediates like Meisenheimer adducts, which are related to nitronates. One such process is the Vicarious Nucleophilic Substitution (VNS), where a carbanion bearing a leaving group attacks a C-H position on the electron-deficient nitropyridine ring. nih.govacs.org This is followed by base-induced β-elimination to form a new C-C bond. nih.gov

Another related transformation is cine-substitution, where the incoming nucleophile attacks a position adjacent to the one bearing a leaving group. youtube.comrsc.org For instance, reactions of certain nitropyridines with amines can lead to products where the nucleophile has added to an adjacent carbon, and the nitro group itself has migrated. clockss.org These reactions underscore the ability of the nitro group to stabilize anionic intermediates and direct complex rearrangements. clockss.orgnih.gov

Reactions of the Ethanone (B97240) Group

The ethanone (acetyl) group offers another site for chemical modification. While specific reactions on this compound are not extensively detailed, its reactivity can be inferred from general ketone chemistry, modulated by the highly electron-deficient pyridine ring.

The α-protons of the ethanone group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. For example, it can undergo aldol (B89426) condensation reactions with aldehydes or ketones to form α,β-unsaturated ketones (chalcone analogues). The ethanone moiety can also be a participant in three-component ring transformations to build new heterocyclic systems. nih.gov Furthermore, the carbonyl group itself can be targeted. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), although chemoselectivity versus the nitro group must be considered. It can also be oxidized, for instance, to a carboxylic acid derivative under specific oxidative conditions.

Carbonyl Group Derivatization and Functionalization

The acetyl group in this compound possesses a carbonyl carbon that is electrophilic and susceptible to nucleophilic attack. This reactivity allows for a variety of derivatization and functionalization reactions, primarily through condensation with nitrogen-based nucleophiles.

Detailed research findings indicate that carbonyl groups on similar aromatic ketones readily react to form a range of derivatives. For instance, the reaction of ω-bromoacetophenones with hydrazines leads to the formation of hydrazones. This principle can be extended to this compound, where the acetyl moiety is expected to undergo condensation reactions with compounds such as hydroxylamine, hydrazine (B178648), and primary amines to yield the corresponding oximes, hydrazones, and Schiff bases (imines), respectively. These reactions typically proceed by the initial nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule.

| Reagent | Product Type | General Reaction |

| Hydroxylamine (NH₂OH) | Oxime | R-C(=O)CH₃ + NH₂OH → R-C(=NOH)CH₃ + H₂O |

| Hydrazine (NH₂NH₂) | Hydrazone | R-C(=O)CH₃ + NH₂NH₂ → R-C(=NNH₂)CH₃ + H₂O |

| Primary Amine (R'-NH₂) | Schiff Base (Imine) | R-C(=O)CH₃ + R'-NH₂ → R-C(=NR')CH₃ + H₂O |

| (where R = 2-Bromo-5-nitropyridin-4-yl) |

Reductions to Alcohols

The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol. This transformation is a common and synthetically useful reaction for ketones.

The reduction of acetylpyridines to their corresponding alcohols is well-documented. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com Common reducing agents like sodium borohydride (NaBH₄) are effective for this purpose. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide, typically from a protic solvent like methanol (B129727) or ethanol, yields the secondary alcohol, 1-(2-bromo-5-nitropyridin-4-yl)ethanol. While stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective, NaBH₄ is generally preferred for its milder nature and higher chemoselectivity, as it typically does not reduce the nitro group or the pyridine ring under standard conditions. libretexts.org

| Reducing Agent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 1-(2-Bromo-5-nitropyridin-4-yl)ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF), followed by aqueous workup | 1-(2-Bromo-5-nitropyridin-4-yl)ethanol |

Alpha-Carbon Reactivity and Synthetic Manipulations (e.g., Enolization, Alkylation)

The carbon atom adjacent to the carbonyl group (the α-carbon) in the acetyl moiety is acidic and can be deprotonated to form an enolate. This enolate is a potent nucleophile and can participate in various synthetic manipulations, most notably alkylation reactions.

The formation of an enolate from an acetylpyridine derivative allows for the introduction of various substituents at the α-position. youtube.comyoutube.comyoutube.com Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically required to achieve complete deprotonation and form the enolate. youtube.comyoutube.com The resulting enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. This nucleophilic enolate can then react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. youtube.comyoutube.com This provides a powerful method for elongating the carbon chain and introducing further functionalization.

| Reagent 1 (Base) | Reagent 2 (Electrophile) | Product |

| Lithium Diisopropylamide (LDA) | Methyl iodide (CH₃I) | 1-(2-Bromo-5-nitropyridin-4-yl)propan-1-one |

| Lithium Diisopropylamide (LDA) | Benzyl bromide (BnBr) | 1-(2-Bromo-5-nitropyridin-4-yl)-3-phenylpropan-1-one |

| Sodium Hydride (NaH) | Ethyl bromoacetate (B1195939) (BrCH₂CO₂Et) | Ethyl 3-(2-bromo-5-nitropyridin-4-yl)-3-oxopropanoate |

Reactions of the Pyridine Ring System

The pyridine ring in this compound is highly electron-deficient due to the electronegativity of the ring nitrogen and the strong electron-withdrawing effects of the nitro and acetyl groups. This electronic nature governs its reactivity.

Electrophilic Aromatic Substitution Considerations

The pyridine ring is generally unreactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). The presence of powerful deactivating groups like the nitro and acetyl groups, in addition to the inherent electron deficiency of the pyridine ring, makes EAS on this compound exceptionally difficult.

Under typical EAS conditions (e.g., nitration with nitric and sulfuric acids), the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack. rsc.orgvaia.com Computational studies on the nitration of pyridine have shown that the protonated species is strongly deactivated, making the reaction energetically unfavorable. rsc.org While nitration of pyridine itself, under specific conditions, yields 3-nitropyridine, the presence of multiple deactivating groups on the target molecule would direct any potential, albeit unlikely, electrophilic attack to the C-3 position, which is the least deactivated position. vaia.comresearchgate.net However, for all practical purposes, the pyridine ring in this compound is considered highly resistant to further electrophilic substitution.

Ring-Opening and Rearrangement Pathways

Electron-deficient pyridines, particularly those bearing good leaving groups, can undergo ring-opening reactions when treated with strong nucleophiles. nih.govacs.orgacs.org This type of reaction often proceeds through an Sɴ(ANRORC) mechanism, which stands for Addition of a Nucleophile, Ring Opening, and Ring Closure.

Studies on related compounds like 2-chloro-5-nitropyridine (B43025) and 2-chloro-3-nitropyridine (B167233) have shown that they undergo ring-opening upon treatment with hydroxide (B78521) ions. nih.govacs.orgacs.org In the case of this compound, a strong nucleophile such as an alkoxide or amide could potentially attack the electron-deficient pyridine ring, leading to the formation of a Meisenheimer-like adduct. Subsequent cleavage of a C-N or C-C bond in the pyridine ring could lead to a transient open-chain intermediate. Depending on the reaction conditions and the structure of the intermediate, it could either recyclize to form a different heterocyclic system or undergo other transformations. The presence of the bromine atom at the 2-position could facilitate such a nucleophilic attack and subsequent ring transformations. wur.nl

Coordination Chemistry Potential of the Pyridine Nitrogen

The pyridine nitrogen atom in this compound possesses a lone pair of electrons and can act as a Lewis base, coordinating to metal centers to form coordination complexes.

Nitropyridine derivatives are known to be effective ligands in coordination chemistry, forming stable complexes with a variety of transition metals. nih.govtandfonline.comacs.org The pyridine nitrogen can act as a monodentate ligand, or it can participate in more complex bonding modes. For example, in some cases, the oxygen atoms of the nitro group can also be involved in coordination, leading to bidentate or bridging ligation. wikipedia.orgnih.gov The electronic properties of the metal complex can be tuned by the substituents on the pyridine ring. The strong electron-withdrawing groups in this compound would decrease the basicity of the pyridine nitrogen, affecting the strength of the metal-ligand bond.

| Metal Ion | Potential Complex Structure |

| Copper(II) (Cu²⁺) | [Cu(L)₂X₂] (where L is the title compound and X is a halide or other anion) |

| Ruthenium(II) (Ru²⁺) | [Ru(L)(bpy)₂]²⁺ (where bpy is 2,2'-bipyridine) |

| Zinc(II) (Zn²⁺) | [Zn(L)Cl₂] |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. For 1-(2-Bromo-5-nitropyridin-4-yl)ethanone, a combination of ¹H NMR, ¹³C NMR, and advanced NMR techniques would provide a complete picture of its molecular framework.

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the methyl protons of the acetyl group.

The electron-withdrawing effects of the nitro group and the bromine atom would significantly influence the chemical shifts of the two aromatic protons. The proton on the carbon between the nitro and bromo-substituted carbons would likely appear at a distinct downfield shift. The methyl protons of the acetyl group would be expected to appear as a singlet in the upfield region, typically around 2.5-3.0 ppm.

Interactive Table: Predicted ¹H NMR Data

Click on the table headers to learn more about each parameter.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine H | Downfield | Singlet | The exact chemical shift is sensitive to the electronic environment created by the substituents. |

| Pyridine H | Downfield | Singlet | The second aromatic proton will have a different chemical shift due to its unique position relative to the substituents. |

| -CH₃ (Acetyl) | ~2.5 - 3.0 | Singlet | Expected to be a sharp singlet, integrating to three protons. |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, distinct signals would be observed for the carbonyl carbon, the carbons of the pyridine ring, and the methyl carbon.

The carbonyl carbon of the acetyl group would be the most downfield signal, typically in the range of 190-200 ppm. The pyridine ring carbons would show a complex pattern of signals, with their chemical shifts heavily influenced by the attached bromine and nitro groups. The carbon atom bonded to the bromine would be shifted upfield compared to an unsubstituted carbon, while the carbon attached to the nitro group would be shifted downfield. The methyl carbon would appear at the most upfield position.

Interactive Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carbonyl) | 190 - 200 | Typically the most deshielded carbon atom. |

| C-Br (Pyridine) | Variable | Influenced by the inductive effect of bromine. |

| C-NO₂ (Pyridine) | Variable | Significantly deshielded by the nitro group. |

| Pyridine Carbons | 120 - 160 | The remaining carbon atoms of the aromatic ring. |

| -CH₃ (Methyl) | 20 - 30 | Typically appears in the upfield region of the spectrum. |

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): Would reveal couplings between adjacent protons on the pyridine ring, if any were present.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This would be crucial for confirming the connectivity of the acetyl group to the pyridine ring and the relative positions of the substituents.

For fluorinated analogues of this compound, ¹⁹F NMR would be a vital technique, providing information about the electronic environment of the fluorine atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the nitro group (NO₂), and the C-Br bond.

Interactive Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1680 - 1715 | Strong |

| NO₂ (Asymmetric Stretch) | 1500 - 1560 | Strong |

| NO₂ (Symmetric Stretch) | 1345 - 1385 | Strong |

| C-N (Aromatic) | 1300 - 1360 | Medium |

| C-Br | 500 - 600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions. The highly conjugated system of the nitropyridine ring, along with the acetyl substituent, would result in characteristic absorption maxima (λ_max). The exact position of these maxima is sensitive to the solvent used. This technique is useful for confirming the presence of the chromophoric system and for quantitative analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₇H₅BrN₂O₃.

The mass spectrum would also display a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. Analysis of the fragmentation pattern would offer further structural confirmation, likely showing the loss of the acetyl group, the nitro group, and the bromine atom.

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction Methodology

The determination of the molecular structure of this compound using single crystal X-ray diffraction would involve a series of well-defined steps. The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction experiments. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, or by other techniques such as vapor diffusion or slow cooling.

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is then rotated while being irradiated with monochromatic X-rays. The incident X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. These intensities are meticulously recorded by a detector.

The collected diffraction data are then processed, which includes indexing the diffraction spots to determine the unit cell parameters and the crystal system. The intensities are integrated and corrected for various experimental factors such as polarization and absorption. The resulting dataset is then used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data, resulting in a detailed and precise three-dimensional model of the molecule. While this represents the standard procedure, specific experimental details for this compound are not available in the reviewed literature.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

A comprehensive analysis of the crystal structure of this compound would extend to the examination of its intermolecular interactions and crystal packing. These non-covalent interactions are critical in determining the stability of the crystal lattice and influence the material's bulk properties. Based on the functional groups present in the molecule—a nitro group, a carbonyl group, and a pyridine ring—several types of intermolecular interactions could be anticipated.

Potential hydrogen bonds, although weak, could exist between the hydrogen atoms of the methyl group or the pyridine ring and the oxygen atoms of the nitro or carbonyl groups of neighboring molecules. The geometry of these interactions, including donor-acceptor distances and angles, would be precisely determined from the crystallographic data.

Furthermore, the packing of the molecules in the crystal lattice would be analyzed. This would involve identifying any π-π stacking interactions between the aromatic pyridine rings of adjacent molecules. The planarity of the pyridine ring and the presence of the electron-withdrawing nitro group and the bromine atom would influence the nature and strength of these stacking interactions. Other non-covalent interactions, such as halogen bonding involving the bromine atom, could also play a significant role in the crystal packing. A detailed analysis would describe how these individual interactions assemble the molecules into a three-dimensional supramolecular architecture.

A thorough search of scientific databases did not provide any published crystal structure for this compound, and as such, a specific analysis of its intermolecular interactions and crystal packing cannot be provided at this time.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental in predicting the molecular properties of a compound from first principles. DFT, particularly using functionals like B3LYP, is a common method for balancing accuracy and computational cost.

Molecular Geometry Optimization and Conformational Analysis

This analysis would determine the most stable three-dimensional arrangement of atoms in 1-(2-Bromo-5-nitropyridin-4-yl)ethanone. The process involves finding the minimum energy structure on the potential energy surface. Conformational analysis would be particularly important in determining the orientation of the acetyl group relative to the pyridine (B92270) ring, which can influence the molecule's reactivity and intermolecular interactions.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For a compound like this compound, the electron-withdrawing nature of the nitro and bromo substituents would be expected to significantly lower the energy of the LUMO, making the pyridine ring susceptible to nucleophilic attack.

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Theoretical vibrational analysis predicts the infrared and Raman spectra of a molecule. By calculating the vibrational frequencies and comparing them with experimental data (if available), the structural model obtained from geometry optimization can be validated. Potential Energy Distribution (PED) analysis assigns each calculated vibrational mode to specific internal coordinates (bond stretches, angle bends, torsions), providing a detailed understanding of the molecule's vibrations.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound over time, particularly its interactions with solvent molecules or biological macromolecules. This method provides insight into the compound's conformational flexibility and intermolecular interactions that cannot be captured by static quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating potential chemical reactions involving this compound.

Transition State Analysis and Reaction Pathways

By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures and calculate the activation energies for different reaction pathways. For this molecule, studies could elucidate the mechanisms of nucleophilic aromatic substitution, where either the bromo or nitro group acts as a leaving group, or reactions involving the acetyl moiety.

Due to the absence of specific research data for this compound in the reviewed literature, no data tables can be generated at this time. The information presented is based on the standard application of these computational methods to similar chemical structures.

Solvent Effects on Reactivity: Computational Approaches

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational chemistry offers several approaches to model these solvent effects on the reactivity of molecules like this compound. These models range from implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant, to explicit solvent models, where individual solvent molecules are included in the calculation.

Studies on related compounds, such as nitrothiophenes, have shown that solvent choice, including conventional solvents and ionic liquids, can significantly alter reaction kinetics. nih.gov For a polar molecule like this compound, moving to a more polar solvent would be expected to stabilize charged intermediates and transition states, potentially accelerating nucleophilic substitution reactions. mdpi.com

Computational approaches can quantify these effects by calculating the energy profile of a reaction in the gas phase and then in the presence of different solvent models. The difference in the calculated activation energies can then be correlated with experimental observations. For example, a study on the SNAr reaction of 1-fluoro-2,4-dinitrobenzene (B121222) showed that the choice of solvent could even determine the rate-limiting step of the reaction. mdpi.com

Table 2: Illustrative Computational Data on Solvent Effects

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) | Predicted Rate Constant (relative) |

| Gas Phase | 1 | Calculated Value | Calculated Value |

| Toluene | 2.4 | Calculated Value | Calculated Value |

| Dichloromethane | 8.9 | Calculated Value | Calculated Value |

| Acetonitrile (B52724) | 37.5 | Calculated Value | Calculated Value |

| Water | 78.4 | Calculated Value | Calculated Value |

Note: This table illustrates the type of data that would be generated from a computational study on solvent effects. The values are not specific to this compound and would require dedicated calculations.

Synthesis and Exploration of Derivatives and Analogues of 1 2 Bromo 5 Nitropyridin 4 Yl Ethanone

Modification of the Ethanone (B97240) Moiety

The ethanone group at the 4-position of the pyridine (B92270) ring is a key site for a variety of chemical transformations. The active methyl group and the carbonyl function allow for a range of reactions to build more complex molecular architectures.

One of the most common reactions involving the acetyl group is the Claisen-Schmidt condensation with various aromatic and heteroaromatic aldehydes to form chalcones. derpharmachemica.com These α,β-unsaturated ketones are valuable intermediates in the synthesis of numerous heterocyclic compounds, including pyrimidines, pyrazoles, and benzodiazepines. While specific studies on 1-(2-bromo-5-nitropyridin-4-yl)ethanone are not extensively documented in publicly available literature, the general reactivity of acetylpyridines suggests that it would readily undergo condensation. For instance, the reaction of 4-acetylpyridine (B144475) with substituted benzaldehydes in the presence of a base like potassium hydroxide (B78521) is a well-established method for chalcone (B49325) synthesis. derpharmachemica.com

Another potential modification of the ethanone moiety is the Willgerodt-Kindler reaction. This reaction typically converts aryl ketones into the corresponding thioamides upon treatment with sulfur and a secondary amine, such as morpholine. thieme-connect.de This transformation of the acetyl group into a thioamide functionality would provide a new scaffold for further synthetic explorations.

Furthermore, the active methylene (B1212753) group of the ethanone moiety can participate in Mannich reactions. This involves the aminoalkylation of the carbon atom alpha to the carbonyl group, typically using formaldehyde (B43269) and a primary or secondary amine. This reaction would introduce an aminomethyl side chain, further functionalizing the molecule.

The carbonyl group itself can be a target for various reactions. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This alcohol can then be used in esterification or etherification reactions. Oxidation of the ethanone group, for instance, using strong oxidizing agents, could lead to the corresponding carboxylic acid derivative.

Substitution on the Pyridine Ring at Positions Other Than Bromine and Nitro

The pyridine ring of this compound is electron-deficient due to the presence of the electron-withdrawing nitro group and the nitrogen atom in the ring. This generally makes electrophilic aromatic substitution (EAS) reactions challenging. When EAS reactions do occur on pyridine, they typically proceed at the 3- or 5-position. However, in this specific molecule, these positions are already substituted.

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for electron-deficient pyridines. The bromine atom at the 2-position and the nitro group at the 5-position are excellent leaving groups in SNAr reactions, especially when activated by the electron-withdrawing nature of the other substituents. While the focus of this section is on substitution at other positions, it is important to note that the high reactivity of the 2-bromo and 5-nitro positions would likely dominate in the presence of a nucleophile.

Direct substitution at the remaining C-H positions (C-3 and C-6) is less common but can be achieved under specific conditions, such as through directed metalation-substitution sequences. However, the presence of multiple reactive functional groups on the starting material would likely complicate such approaches.

Investigation of Positional Isomers and Related Structural Variants (e.g., Nitro group at different positions)

The biological and chemical properties of substituted pyridines can be significantly influenced by the relative positions of the substituents on the ring. The investigation of positional isomers of this compound is therefore of considerable interest.

Several positional isomers are commercially available or have been described in the literature, including:

1-(6-Bromo-4-nitropyridin-2-yl)ethanone : In this isomer, the acetyl and bromo groups have swapped positions. derpharmachemica.com

1-(2-Bromo-3-nitropyridin-4-yl)ethanone : Here, the nitro group is at the 3-position.

2-Bromo-1-(5-nitropyridin-2-yl)ethanone : A structural variant where the acetyl group is attached to a different position relative to the nitrogen.

The reactivity of these isomers can differ significantly. For example, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected nitro-group migration from the 4-position to the 3-position has been observed, leading to the formation of 3-amino-2-nitropyridine (B78374) derivatives. bibliomed.org This highlights the potential for complex rearrangements and the formation of unexpected products when dealing with highly substituted, electron-deficient pyridines.

The electronic effects of the substituents in different positions also play a crucial role. For instance, the electron-withdrawing power of the nitro group has a more pronounced activating effect on a leaving group at the para-position compared to the meta-position in nucleophilic aromatic substitution reactions. Theoretical studies on nitropyrene isomers have also shown that the orientation of the nitro group relative to the aromatic ring can influence the molecule's photochemistry. ijper.org

Table 1: Selected Positional Isomers and Structural Variants

| Compound Name | CAS Number | Key Structural Difference from this compound |

|---|---|---|

| 1-(6-Bromo-4-nitropyridin-2-yl)ethanone | 1393576-45-8 | Positions of acetyl and bromo groups are swapped. |

| 2-Bromo-1-(3-nitropyridin-4-yl)ethanone | Not Available | Nitro group is at the 3-position. |

| 1-(4-Bromopyridin-2-yl)ethanone | 1060805-69-7 | Lacks the nitro group. |

| 2-Bromo-3-nitropyridine | 19755-53-4 | Lacks the acetyl group. nih.gov |

Heterocyclic Annulations Involving the Pyridine Core and Functional Groups

The functional groups present in this compound make it a valuable precursor for the synthesis of fused heterocyclic systems. The acetyl group, in particular, can be elaborated to form a new ring fused to the pyridine core.

As mentioned earlier, the Claisen-Schmidt condensation of the acetyl group with aldehydes yields chalcones. These chalcones are versatile intermediates for the synthesis of various six-membered heterocyclic rings. For example, reaction of a chalcone with thiourea, urea, or guanidine (B92328) hydrochloride in the presence of a base can lead to the formation of substituted pyrimidine (B1678525) rings. derpharmachemica.comsci-hub.se The general scheme involves the initial condensation of the amine nucleophile with the carbonyl group of the chalcone, followed by an intramolecular cyclization and dehydration.

Similarly, chalcones can be reacted with hydrazine (B178648) derivatives to afford pyrazolines, which can be subsequently oxidized to pyrazoles. The reaction of 1,3-dicarbonyl compounds (which can be derived from the ethanone moiety) with hydrazines is a classical method for pyrazole (B372694) synthesis. nih.gov

While direct examples of heterocyclic annulation starting from this compound are not readily found in the literature, the established reactivity patterns of related acetylpyridines and their derived chalcones provide a clear roadmap for the synthesis of novel fused pyridine systems. These annulation strategies open up avenues for creating complex, polycyclic molecules with potential applications in various fields of chemical science.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-acetylpyridine |

| potassium hydroxide |

| sodium borohydride |

| 1-(6-Bromo-4-nitropyridin-2-yl)ethanone |

| 1-(2-Bromo-3-nitropyridin-4-yl)ethanone |

| 2-Bromo-1-(5-nitropyridin-2-yl)ethanone |

| 3-bromo-4-nitropyridine |

| 3-amino-2-nitropyridine |

| 1-(4-Bromopyridin-2-yl)ethanone |

| 2-Bromo-3-nitropyridine |

| 5-Bromo-2-nitropyridine |

| thiourea |

| urea |

| guanidine hydrochloride |

| hydrazine |

| pyrazolines |

| pyrazoles |

| chalcones |

| pyrimidines |

| benzodiazepines |

| morpholine |

| formaldehyde |

| thioamides |

Potential Non Clinical Applications and Materials Science Relevance

Role as Advanced Synthetic Building Blocks for Complex Organic Molecules

1-(2-Bromo-5-nitropyridin-4-yl)ethanone serves as a strategic building block for the synthesis of more complex molecular architectures. The presence of multiple reactive sites allows for a variety of chemical transformations, making it a valuable intermediate in medicinal and materials chemistry. The bromine atom, a halogen, is an excellent leaving group, particularly in metal-catalyzed cross-coupling reactions. This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern organic synthesis.

The reactivity of this building block can be summarized by the reactions its key functional groups can undergo:

Substitution and Coupling Reactions: The bromine atom at the 2-position is amenable to nucleophilic substitution and is a key handle for palladium-catalyzed cross-coupling reactions. These include Suzuki-Miyaura couplings with boronic acids to form biaryl compounds, Sonogashira couplings with terminal acetylenes, and C-N couplings with amines or sulfonamides. frontierspecialtychemicals.comchemicalbook.com This versatility allows for the strategic introduction of diverse molecular fragments.

Reduction of the Nitro Group: The nitro group is strongly electron-withdrawing, which influences the reactivity of the pyridine (B92270) ring. It can be readily reduced to an amino group using standard reducing agents, such as hydrogen gas with a palladium catalyst. This newly formed amino group provides another site for further functionalization, such as acylation or diazotization, significantly increasing the molecular complexity.

Reactions of the Ethanone (B97240) Group: The acetyl (ethanone) group offers another avenue for synthetic modification. It can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of compounds. Furthermore, the ketone's α-protons are acidic and can be deprotonated to form an enolate, which can then participate in various condensation reactions, such as the synthesis of chalcones. frontierspecialtychemicals.com

The combination of these reactive sites makes the compound a powerful tool for constructing a wide array of intricate organic molecules, including pharmaceuticals and agrochemicals.

Table 1: Key Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Potential Product Type |

| Bromo | Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid | Biaryl compounds |

| Bromo | Sonogashira Coupling | Pd/Cu catalyst, base, terminal alkyne | Aryl-alkyne compounds |

| Bromo | Nucleophilic Substitution | Amines, thiols, alkoxides | Substituted pyridines |

| Nitro | Reduction | H₂, Pd/C or NaBH₄ | Amino-pyridines |

| Ethanone (Ketone) | Oxidation | Oxidizing agents | Pyridyl-carboxylic acids |

| Ethanone (Ketone) | Reduction | Reducing agents (e.g., NaBH₄) | Pyridyl-alcohols |

| Ethanone (Ketone) | Condensation | Aldehydes, base | Chalcone-like structures |

Precursors for Functional Materials (e.g., Polymers, Dyes, Ligands in Catalysis)

The synthetic versatility of this compound makes it a valuable precursor for a range of functional materials. Its ability to undergo controlled, site-selective reactions allows for its incorporation into larger, functional systems.

Ligands for Catalysis: The pyridine nitrogen atom is a classic coordination site for metal ions. By using the bromo group to perform coupling reactions, more complex ligand structures, such as bipyridines or terpyridines, can be synthesized. frontierspecialtychemicals.com These multidentate ligands are crucial components of catalysts used in a variety of chemical transformations.

Dyes: The core structure can be elaborated into complex chromophores for use as dyes. Research on related bromopyridine derivatives has shown their utility in creating ruthenium-based sensitizers for dye-sensitized solar cells (DSSCs). frontierspecialtychemicals.com In these applications, the pyridine-containing molecule acts as a ligand that coordinates to the metal center, and the extended π-conjugated system, built through coupling reactions, is responsible for absorbing light. frontierspecialtychemicals.com

Polymers: While less commonly documented, the compound's multiple reactive handles provide the potential for its use in polymer science. It could be incorporated into a polymer backbone via polycondensation or cross-coupling polymerization reactions. Alternatively, it could be attached as a pendant group to a pre-existing polymer, imparting specific functionalities such as metal-binding capabilities or altered electronic properties.

Applications in Advanced Catalysis (e.g., Ligand Development)

The development of novel ligands is a key driver of innovation in catalysis. This compound and its analogs are valuable starting materials for creating bespoke ligands for transition metal catalysts. The ability to easily modify the pyridine core through cross-coupling reactions at the bromine position allows for the fine-tuning of the ligand's steric and electronic properties. frontierspecialtychemicals.com

For instance, ligands derived from similar building blocks have been used in palladium-catalyzed C-N coupling reactions. frontierspecialtychemicals.com Furthermore, the synthesis of ruthenium sensitizers for solar cells, which are essentially photocatalysts, relies on terpyridine ligands that can be built from acetyl-bromopyridine precursors. frontierspecialtychemicals.com The performance of these sensitizers is highly dependent on the structure of the ligand, demonstrating the importance of such versatile building blocks in designing next-generation catalysts. frontierspecialtychemicals.com

Research in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions. The structural features of this compound give it the potential for use in designing self-assembling systems.

Key potential interactions include:

π-π Stacking: The aromatic pyridine ring is electron-deficient, particularly due to the nitro group, and can participate in π-π stacking interactions with other aromatic systems.

Hydrogen Bonding: The oxygen atoms of the nitro and ketone groups are potential hydrogen bond acceptors. In related crystal structures, weak intermolecular C-H⋯O hydrogen bonds have been observed to direct the formation of one-dimensional chain structures. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, another important non-covalent interaction for directing crystal packing and self-assembly.

By strategically modifying the compound, for example, by reducing the nitro group to an amine (a hydrogen bond donor), researchers can introduce specific and directional non-covalent interactions. This control allows for the rational design of complex, self-assembled supramolecular architectures such as networks, cages, or functional materials where molecular organization dictates the material's properties.

Future Research Directions and Unexplored Avenues for 1 2 Bromo 5 Nitropyridin 4 Yl Ethanone

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly functionalized pyridine (B92270) derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways to 1-(2-Bromo-5-nitropyridin-4-yl)ethanone. The principles of green chemistry offer a roadmap for this endeavor, encouraging the use of techniques like microwave-assisted synthesis, solvent-free reaction conditions, and the development of recyclable catalysts. nih.govresearchgate.net

Research could focus on one-pot multicomponent reactions, which can construct complex molecules from simple precursors in a single step, thereby improving atom economy and reducing purification steps. researchgate.net For instance, exploring novel cyclization strategies starting from acyclic precursors could provide a more direct route to the substituted pyridine core. Furthermore, adapting modern synthetic methods, such as solvent- and halide-free C-H functionalization, could offer sustainable alternatives to classical approaches. rsc.org The use of ionic liquids or other green solvents could also be investigated to minimize the environmental impact of the synthesis. benthamscience.combiosynce.com

| Waste | Can generate significant amounts of byproducts and waste. | High atom economy reactions designed to incorporate most atoms from reactants into the final product. rsc.org |

Exploration of Underutilized Reaction Pathways and Chemoselective Transformations

The trifunctional nature of this compound presents a rich playground for exploring chemoselective reactions. The bromo, nitro, and acetyl groups exhibit distinct reactivities that could be selectively targeted under specific conditions. The nitro group, often described as a "synthetic chameleon," is not just a powerful electron-withdrawing group but can also serve as a precursor to a variety of other functionalities or act as a leaving group. nih.gov

Future work should investigate the selective transformation of each functional group while leaving the others intact. Key areas of exploration include:

Selective Reduction: Developing methods for the selective reduction of the nitro group to an amino, nitroso, or hydroxylamino group without affecting the bromo or acetyl substituents. This would open pathways to new classes of aminopyridine derivatives.

Cross-Coupling Reactions: While the bromine atom is an obvious handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), research could explore less common coupling partners or novel catalytic systems that operate under milder conditions to avoid side reactions. nbinno.comchemicalbook.com

Acetyl Group Transformations: The ketone functionality can be a site for a wide range of reactions, including aldol (B89426) condensations, Wittig reactions, and Baeyer-Villiger oxidations. Investigating these transformations could lead to significant molecular diversification.

Vicarious Nucleophilic Substitution (VNS): The strong activation provided by the nitro group could facilitate VNS reactions, allowing for the direct introduction of carbon, nitrogen, or oxygen nucleophiles onto the pyridine ring, a reaction that is often challenging. researchgate.net

Table 2: Potential Chemoselective Transformations for Investigation

| Target Group | Reaction Type | Potential Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| Nitro Group | Selective Reduction | Fe/NH₄Cl, Na₂S₂O₄, or catalytic hydrogenation with a selective catalyst. | 1-(5-Amino-2-bromopyridin-4-yl)ethanone |

| Bromo Group | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base. nbinno.com | 1-(2-Aryl-5-nitropyridin-4-yl)ethanone |

| Bromo Group | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base. chemicalbook.com | 1-(2-Alkynyl-5-nitropyridin-4-yl)ethanone |

| Acetyl Group | Wittig Reaction | Phosphonium ylide (R₂P=CR'₂) | 2-Bromo-4-(1-alkenyl)-5-nitropyridine |

| Pyridine Ring | VNS Reaction | Carbanions (e.g., from CH₃NO₂), strong base. researchgate.net | Introduction of a nucleophile adjacent to the nitro group. |

Advanced Spectroscopic Characterization with Emerging Techniques

A comprehensive understanding of a molecule's structure, conformation, and electronic properties is crucial for predicting its behavior and designing applications. While standard techniques like 1D NMR and IR spectroscopy provide basic structural information, advanced spectroscopic methods can offer much deeper insights. numberanalytics.comopenaccessjournals.com

Future research should employ a suite of advanced techniques to fully characterize this compound. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would definitively establish the proton and carbon assignments and through-bond connectivities. numberanalytics.comyoutube.com High-resolution mass spectrometry (HRMS) is essential for confirming the exact molecular formula and can provide valuable information on fragmentation patterns. numberanalytics.com Furthermore, emerging techniques like in situ spectroscopy could be used to monitor reactions in real-time, elucidating mechanistic pathways and identifying transient intermediates. rsc.org Solid-state NMR could also be employed to understand the compound's structure and intermolecular interactions in the crystalline state. youtube.com

Table 3: Application of Advanced Spectroscopic Techniques

| Technique | Information Gained | Potential Impact |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all ¹H and ¹³C signals; confirmation of atom connectivity. numberanalytics.com | Provides a definitive structural proof and a basis for interpreting reactivity. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition; fragmentation analysis. numberanalytics.com | Confirms molecular identity and aids in structural elucidation. |

| X-ray Crystallography | Three-dimensional structure in the solid state, including bond lengths, angles, and intermolecular packing. | Reveals precise stereochemistry, conformation, and crystal packing forces. |

| In Situ Raman/IR Spectroscopy | Real-time monitoring of functional group changes during a chemical reaction. rsc.org | Elucidates reaction kinetics and mechanisms. |

| UV-Visible Spectroscopy | Information on electronic transitions and conjugation within the molecule. openaccessjournals.com | Helps understand the electronic properties and potential for applications in dyes or materials. |

Expanded Computational Studies for Predictive Modeling

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thus accelerating research and reducing costs. youtube.com Future studies on this compound should leverage a range of computational methods.

Density Functional Theory (DFT) calculations can be used to model the molecule's geometry, electronic structure (e.g., HOMO-LUMO energies), vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts. nih.gov Such models can predict the most likely sites for electrophilic and nucleophilic attack, helping to rationalize observed reactivity and guide the design of new reactions. nih.gov Furthermore, advanced computational techniques like Free Energy Perturbation (FEP) could be used to predict how structural modifications would affect the molecule's properties or its binding affinity to potential biological targets in a non-clinical context. youtube.com Quantitative Structure-Use Relationship (QSUR) models could also be developed to screen for potential functional applications based on the compound's structural and physicochemical descriptors. rsc.org

Table 4: Predictive Power of Computational Modeling

| Computational Method | Predicted Properties | Research Application |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, reaction energies, spectroscopic data (IR, NMR). nih.gov | Rationalize reactivity, predict reaction outcomes, confirm spectroscopic assignments. |

| Time-Dependent DFT (TD-DFT) | Electronic excitation energies and UV-Vis spectra. | Predict optical properties for potential use in dyes or photosensitive materials. |

| Molecular Dynamics (MD) Simulation | Conformational dynamics, solvent interactions. | Understand solution-phase behavior and interactions with other molecules or surfaces. |

| Quantitative Structure-Use Relationship (QSUR) | Prediction of functional uses based on chemical structure. rsc.org | High-throughput virtual screening for new applications in materials science or agrochemicals. |

Discovery of New Non-Clinical Applications through High-Throughput Screening

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a wide array of targets, enabling the discovery of new activities and applications. wikipedia.orgnih.gov While often associated with drug discovery, HTS is a powerful tool for identifying novel non-clinical applications in fields such as materials science, catalysis, and agrochemicals. rsc.org

Future research should involve submitting this compound and its derivatives to diverse HTS campaigns. The compound's structural features suggest several potential areas for screening:

Materials Science: The compound could be screened for properties relevant to organic electronics, such as in the development of new polymers, dyes, or organic semiconductors.

Agrochemicals: Pyridine derivatives are prevalent in herbicides and insecticides. nih.govnbinno.com The compound could be screened for herbicidal, fungicidal, or insecticidal activity.

Catalysis: Pyridine-based structures can act as ligands for metal catalysts. biosynce.com The molecule could be tested as a ligand in various catalytic transformations.

Chemical Probes: The compound could be screened against libraries of enzymes or other biological targets to identify potent and selective inhibitors that could be used as research tools to probe biological pathways.

A crucial aspect of this research will be the collaboration between chemists and biologists to design robust assays and effectively triage the results to identify true hits and avoid false positives. nih.gov

Table 5: Potential High-Throughput Screening Campaigns

| Application Area | Type of Screen | Potential Target/Assay | Desired Outcome |

|---|---|---|---|

| Materials Science | Phenotypic Screen | Polymerization assays, dye performance tests, organic semiconductor device fabrication. | Identification of novel monomers, high-performance dyes, or electronic materials. |

| Agrochemicals | Whole-Organism Screen | Assays against various weeds, fungi, or insect pests. nih.gov | Discovery of new lead compounds for crop protection. |

| Catalysis | Reaction-Based Screen | Use as a ligand in a panel of standard cross-coupling or oxidation reactions. biosynce.com | Discovery of a new, efficient catalytic system. |

| Chemical Biology | Target-Based Screen | Assays against a panel of kinases, proteases, or other enzymes. | Identification of a potent chemical probe for studying enzyme function. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.